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3,7-Dimethyl-6-oxooct-2-en-1-yl acetate

Cat. No.: B14384315
CAS No.: 87575-36-8
M. Wt: 212.28 g/mol
InChI Key: WPSAOXZUSCGGKN-UHFFFAOYSA-N
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Description

3,7-Dimethyl-6-oxooct-2-en-1-yl acetate is a high-purity organic compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . This ketone ester is characterized by its specific structure featuring both an acetate ester and a ketone functional group on a monoterpenoid skeleton, making it a molecule of significant interest in semiochemical and fragrance research . This compound is recognized in scientific databases as a floral volatile and is categorized under semiochemicals, which are chemicals that carry messages between organisms . As such, its primary research applications are in the fields of chemical ecology and entomology. Scientists utilize this compound to study insect behavior, particularly for its potential role as an insect attractant or repellent. Research efforts focus on understanding how this compound influences insect-plant interactions, which can contribute to the development of innovative, eco-friendly integrated pest management (IPM) strategies . Safety Notice: This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O3 B14384315 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate CAS No. 87575-36-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87575-36-8

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(3,7-dimethyl-6-oxooct-2-enyl) acetate

InChI

InChI=1S/C12H20O3/c1-9(2)12(14)6-5-10(3)7-8-15-11(4)13/h7,9H,5-6,8H2,1-4H3

InChI Key

WPSAOXZUSCGGKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC(=CCOC(=O)C)C

Origin of Product

United States

Unveiling 3,7 Dimethyl 6 Oxooct 2 En 1 Yl Acetate in Chemical Research

The investigation into 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate (B1210297) necessitates a broader examination of its chemical lineage. As an acyclic monoterpenoid acetate, its molecular framework is a derivative of the fundamental C10 isoprene (B109036) unit structure, characteristic of a vast number of natural compounds. The presence of an acetate functional group and a ketone imparts specific chemical properties that suggest potential biological activity and utility, analogous to its more famous cousins like geranyl acetate and citronellyl acetate.

Acyclic monoterpenoids are a significant class of secondary metabolites in plants, often contributing to their characteristic aromas and serving various ecological roles. researchgate.netresearchgate.net These compounds are integral to the flavor and fragrance industries. researchgate.net Structurally related compounds to 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate, such as geranyl acetate, are naturally occurring esters with sweet, floral, and fruity scents. aromology.com Geranyl acetate is found in a variety of essential oils, including those from citronella, palmarosa, lemongrass, and geranium. scentspiracy.comwikipedia.org Similarly, citronellyl acetate is a natural component of essential oils from plants like lemongrass, rose, and geranium. scentree.co

The role of these compounds extends beyond their aromatic properties into the realm of semiochemicals—chemicals that mediate interactions between organisms. For instance, citronellyl acetate is known to function as a pheromone in certain insect species, such as the European hornet (Vespa crabro). Linalyl acetate, another related compound, is a major component of lavender and bergamot essential oils and is recognized for its calming effects and as a natural insect repellent. fragranceoilsdirect.co.uk Terpenoids like linalool (B1675412) and linalyl acetate can affect the nervous system of insects, highlighting their importance in chemical ecology. futurejournals.orgnih.gov The structural similarities suggest that this compound could also possess interesting semiochemical properties worthy of investigation.

The scientific exploration of monoterpenes dates back to the 19th century. researchgate.net The systematic study of terpenes as a distinct class of organic compounds was pioneered by chemists like August Kekulé in 1866. One of the earliest significant milestones in the study of acyclic monoterpenoid acetates was the first synthesis of geranyl acetate in 1869 by Tiemann and his colleagues, who acetylated natural geraniol (B1671447). scentspiracy.com This early work was fundamental in establishing the structure-odor relationships of these compounds. scentspiracy.com

The industrial production of compounds like geranyl acetate surged after World War II, driven by the availability of inexpensive terpene feedstocks. scentspiracy.com This led to their widespread use as modifiers in fragrances for products like rose and lavender-based soaps and perfumes. scentspiracy.com The synthesis of these esters traditionally involves the esterification of the corresponding alcohol (e.g., geraniol or citronellol) with acetic acid or acetic anhydride. scentspiracy.comscentree.co Over the years, more advanced and environmentally friendly methods, such as enzymatic synthesis, have been developed.

While direct studies on this compound are not abundant in publicly available literature, its significance in academic inquiry can be inferred from the broader interest in acyclic monoterpenoids. nih.gov This class of compounds is a focal point for research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net For example, geranyl acetate has demonstrated potential as an antimicrobial and anti-inflammatory agent in preclinical studies. nih.gov

The unique combination of a ketone and an en-acetate functionality within the 3,7-dimethyl-octene framework of the target molecule presents an interesting subject for synthetic chemistry and biological screening. The presence of these functional groups could lead to novel reactivity and biological interactions not observed in more common monoterpenoid acetates. Academic research into this specific compound would likely aim to elucidate its natural occurrence (if any), develop efficient synthetic routes, and explore its potential applications in areas such as pharmacology and agriculture, building upon the knowledge base established for its structural analogs.

The rationale for investigating this compound is multifaceted. Primarily, it lies in the potential for discovering new bioactive compounds. The structural novelty of the molecule, when compared to well-documented monoterpenoids, suggests it could exhibit unique biological effects. A systematic investigation would likely encompass the following areas:

Synthesis and Characterization: Developing a reliable and efficient method for its synthesis would be the first crucial step. This would be followed by a thorough characterization of its physical and chemical properties using modern analytical techniques.

Biological Activity Screening: The compound would be screened for a range of biological activities, including but not limited to, antimicrobial, antifungal, insecticidal, and cytotoxic properties. The fungicidal, larvicidal, and insecticidal effects of related compounds like citronellyl acetate provide a strong rationale for such screening. medchemexpress.com

Semiochemical Properties: Given that many structurally similar compounds act as pheromones or allomones, investigating the effect of this compound on insect behavior would be a logical line of inquiry.

Structure-Activity Relationship Studies: By comparing its biological activities with those of related compounds, researchers could gain valuable insights into how specific structural modifications, such as the position of the carbonyl group and the double bond, influence its function.

The scope of such an investigation would contribute to the broader understanding of monoterpenoid chemistry and its practical applications, potentially leading to the development of new pharmaceuticals, agrochemicals, or fragrance ingredients.

Data on Structurally Related Compounds

To provide a comparative context, the following table summarizes key information for well-known acyclic monoterpenoid acetates that are structurally related to this compound.

Compound NameMolecular FormulaMolar Mass ( g/mol )Natural Occurrence (Examples)Known Roles/Uses
Geranyl acetate C₁₂H₂₀O₂196.29Citronella, Palmarosa, Lemongrass, RoseFragrance, Flavoring, Potential antimicrobial/anti-inflammatory
Citronellyl acetate C₁₂H₂₂O₂198.30Lemongrass, Geranium, RoseFragrance, Insect pheromone, Antinociceptive, Apoptosis activator
Linalyl acetate C₁₂H₂₀O₂196.29Lavender, Bergamot, Clary SageFragrance, Calming agent, Insect repellent

Occurrence and Biological Sources of 3,7 Dimethyl 6 Oxooct 2 En 1 Yl Acetate

Identification of Producing Organisms

Plant Kingdom Taxa

There are no known plant species that have been identified to produce 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate (B1210297).

Microbial Production and Symbiotic Systems

There is no current evidence to suggest that any microbial species or symbiotic systems are involved in the biosynthesis of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate.

Environmental and Ecological Distribution Patterns

Habitat-Specific Prevalence

Due to the lack of identification in any natural source, there is no information on the habitat-specific prevalence of this compound.

Quantitative Analysis of Natural Abundance

As the compound has not been detected in any natural organism or environment, no quantitative analysis of its natural abundance has been performed.

Biosynthesis and Biogenesis of 3,7 Dimethyl 6 Oxooct 2 En 1 Yl Acetate

Proposed Metabolic Pathways and Precursor Incorporation

The biosynthesis of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate (B1210297) is presumed to originate from the fundamental building blocks of all terpenoids, which are synthesized through two primary pathways depending on the cellular compartment.

The carbon skeleton of all terpenoids is derived from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net Plants utilize two distinct pathways for the synthesis of these precursors. researchgate.net

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid (MVA). wikipedia.org A series of phosphorylations and a decarboxylation then yield IPP. wikipedia.org

The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net Through a series of enzymatic steps, this pathway also produces IPP and DMAPP. researchgate.net

Generally, the MEP pathway is responsible for the biosynthesis of monoterpenes, diterpenes, and tetraterpenes, while the MVA pathway produces sesquiterpenes, triterpenes, and sterols. researchgate.net Given that 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate is a monoterpenoid, its C10 backbone is likely derived from IPP and DMAPP synthesized via the MEP pathway within the plastids.

Table 1: Key Precursors in the Biosynthesis of this compound
PrecursorBiosynthetic PathwayCellular LocationRole
Acetyl-CoAMevalonate (MVA) PathwayCytosolInitial building block for the MVA pathway.
Pyruvate and Glyceraldehyde-3-phosphateMethylerythritol Phosphate (MEP) PathwayPlastidsInitial substrates for the MEP pathway.
Isopentenyl Diphosphate (IPP)MVA and MEP PathwaysCytosol and PlastidsUniversal five-carbon building block for terpenoids.
Dimethylallyl Diphosphate (DMAPP)MVA and MEP PathwaysCytosol and PlastidsIsomeric five-carbon building block, starter unit for prenyl chain elongation.
Geranyl Diphosphate (GPP)Terpenoid BiosynthesisPlastidsTen-carbon precursor for monoterpenoids.

The biosynthesis of the target compound from the universal C5 precursors is proposed to proceed through a sequence of specific enzymatic reactions, as outlined below:

Formation of Geranyl Diphosphate (GPP): The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS) to yield the C10 precursor, geranyl diphosphate (GPP). nih.gov

Formation of Geraniol (B1671447): GPP is then converted to the acyclic monoterpenol, geraniol. This reaction is catalyzed by a monoterpene synthase (MTS), specifically a geraniol synthase (GES). nih.gov This enzyme hydrolyzes the diphosphate group from GPP, resulting in the formation of geraniol. wikipedia.org

Hydroxylation at C6: A key step in the proposed pathway is the introduction of a hydroxyl group at the C6 position of geraniol. This is likely catalyzed by a cytochrome P450 monooxygenase (CYP). Enzymes from the CYP71 and CYP76 families are known to hydroxylate various positions on monoterpene skeletons. nih.govresearchgate.net While a specific geraniol-C6-hydroxylase has not been characterized, the existence of limonene-6-hydroxylase (CYP71D18) provides a precedent for such enzymatic activity on a monoterpenoid scaffold. nih.gov This step would produce the intermediate 3,7-dimethyloct-2-ene-1,6-diol.

Oxidation to a Ketone: The secondary alcohol at the C6 position is then oxidized to a ketone. This transformation is likely carried out by a NAD(P)+-dependent dehydrogenase/reductase. Such enzymes are known to be involved in the biosynthesis of various plant secondary metabolites, including other monoterpenoids. researchgate.net This would result in the formation of 3,7-dimethyl-1-hydroxy-oct-2-en-6-one.

Acetylation: The final step is the acetylation of the primary alcohol at the C1 position. This reaction is catalyzed by an alcohol acetyltransferase (AAT), which transfers an acetyl group from acetyl-CoA to the hydroxyl group of the keto-alcohol intermediate. nih.gov Plant AATs are known to have broad substrate specificity and are responsible for the formation of a wide variety of acetate esters. nih.gov

Table 2: Proposed Enzymatic Steps and Intermediates
StepIntermediateEnzyme ClassProposed Specific Enzyme
1Geranyl Diphosphate (GPP)PrenyltransferaseGeranyl Diphosphate Synthase (GPPS)
2GeraniolMonoterpene Synthase (MTS)Geraniol Synthase (GES)
33,7-dimethyloct-2-ene-1,6-diolCytochrome P450 MonooxygenaseGeraniol C6-hydroxylase (e.g., CYP71/CYP76 family)
43,7-dimethyl-1-hydroxy-oct-2-en-6-oneDehydrogenase/ReductaseNAD(P)+-dependent dehydrogenase
5This compoundAcyltransferaseAlcohol Acetyltransferase (AAT)

Molecular and Genetic Basis of Biosynthesis

The biosynthesis of specialized metabolites in plants is often governed by genes that are physically clustered on the chromosomes. This co-localization facilitates the co-regulation and inheritance of the entire metabolic pathway.

While a specific biosynthetic gene cluster (BGC) for this compound has not been identified, it is plausible that the genes encoding the enzymes of its proposed pathway are located in a BGC. Such clusters for other terpenoids have been discovered in various plant species. biorxiv.org A putative BGC for our target compound would be expected to contain genes for:

A geraniol synthase (GES).

One or more cytochrome P450 monooxygenases (CYPs) responsible for the C6-hydroxylation.

A dehydrogenase/reductase for the oxidation of the C6-hydroxyl group.

An alcohol acetyltransferase (AAT) for the final esterification step.

The identification of such a cluster would involve genome sequencing and bioinformatic analysis to locate co-localized genes with the predicted functions, followed by functional characterization of the encoded enzymes.

The biosynthesis of plant secondary metabolites is tightly regulated at both the transcriptional and post-transcriptional levels. The expression of the genes within the putative BGC for this compound is likely controlled by transcription factors that respond to developmental cues and environmental stimuli, such as herbivory or pathogen attack. The activity of the biosynthetic enzymes can also be regulated by post-translational modifications, substrate availability, and feedback inhibition.

Chemoenzymatic Synthesis Approaches Inspired by Biosynthetic Mechanisms

The proposed biosynthetic pathway can serve as a blueprint for chemoenzymatic synthesis strategies. Such approaches combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis. A plausible chemoenzymatic route to this compound could involve:

Microbial production of geraniol: Genetically engineered microorganisms can be used for the large-scale production of geraniol from simple sugars.

Enzymatic or chemical oxidation: The C6-keto functionality could be introduced using either isolated oxidoreductase enzymes or through selective chemical oxidation methods.

Enzymatic acetylation: The final step would involve the use of a lipase (B570770) or an alcohol acetyltransferase in a non-aqueous medium to catalyze the esterification of the keto-alcohol intermediate with an acetyl donor, such as vinyl acetate or acetyl-CoA. This approach can offer high yields and stereoselectivity under mild reaction conditions. researchgate.net

Despite a comprehensive search for scientific literature, no information was found regarding the ecological roles and biological interactions of the specific chemical compound This compound .

Searches for this compound in databases of semiochemicals, pheromones, and allelochemicals did not yield any results detailing its functions in pheromonal activity, plant-herbivore dynamics, or any other form of interspecific or intraspecific communication. Consequently, it is not possible to provide an article on the specified topics for this particular molecule based on currently available scientific information.

It is important to note that while structurally related compounds, such as various isomers of dimethyl-octenyl and dimethyl-octadienyl acetates, are known to have roles as semiochemicals in the animal and plant kingdoms, this specific "6-oxo" variant does not appear in the context of ecological signaling in the reviewed literature. Therefore, the requested article, with its detailed outline on semiochemical functions, allelochemical interactions, and communication modalities, cannot be generated.

Ecological Roles and Biological Interactions of 3,7 Dimethyl 6 Oxooct 2 En 1 Yl Acetate

Mechanisms of Perception and Response in Target Organisms

The perception of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate (B1210297), a key component of the sex pheromone of the vine mealybug, Planococcus ficus, by target organisms, primarily conspecific males, is a highly specialized process. This process begins with the detection of the pheromone molecules by the insect's olfactory system and culminates in a specific behavioral response. The intricate mechanisms underlying this perception involve precise molecular interactions at the receptor level and subsequent neurophysiological signaling.

Olfactory Receptor Binding and Ligand Specificity

The specificity of the response to 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate is fundamentally determined by its interaction with specialized olfactory receptors (ORs) located on the antennae of the male mealybug. Recent research has made significant strides in identifying the specific receptors involved in the detection of the Planococcus ficus sex pheromone.

A study focusing on the odorant receptor gene family in P. ficus identified 50 odorant receptors, with 46 of these being expressed in the winged male life stage. nih.gov Through heterologous expression of these receptors in HEK293 cells, two receptors were identified that respond to lavandulyl senecioate, the primary and sole constituent of the species' sex pheromone. nih.gov Notably, one of these receptors, designated PficOR8, also exhibited a response to the sex pheromone of the Japanese mealybug, Planococcus kraunhiae, indicating a degree of shared ligand specificity. nih.gov

The binding of the pheromone molecule to its specific receptor is a critical first step in the olfactory signaling cascade. This interaction is thought to occur within the sensillum lymph, a fluid-filled space surrounding the dendrites of olfactory sensory neurons. nih.gov Pheromone-binding proteins (PBPs) are believed to play a crucial role in solubilizing the hydrophobic pheromone molecules and transporting them to the receptors. nih.gov The precise fit between the ligand (the pheromone) and the receptor protein determines the specificity of the signal. In the case of P. ficus, the olfactory receptors demonstrate a high degree of specialization for the stereochemistry of the natural pheromone. This ensures that only molecules with the correct structure will elicit a strong response, a vital mechanism for species recognition and reproductive isolation. The antagonistic effect of pheromone stereoisomers has been observed in other mealybug species, where even slight changes in the molecule's configuration can lead to a loss of attraction or even inhibition, highlighting the importance of precise receptor-ligand interactions. oup.com

Table 1: Identified Olfactory Receptors in Planococcus ficus Responding to Sex Pheromone

Receptor NameLigand(s)Target OrganismKey Findings
PficOR8Lavandulyl senecioate, P. kraunhiae sex pheromonePlanococcus ficus (Vine Mealybug)Responds to the sex pheromone of both P. ficus and P. kraunhiae. nih.gov
Unnamed ORLavandulyl senecioatePlanococcus ficus (Vine Mealybug)A second receptor identified as responsive to the P. ficus sex pheromone. nih.gov

Neurophysiological and Behavioral Responses

The binding of this compound to its olfactory receptor initiates a cascade of neurophysiological events that translate the chemical signal into a behavioral response. The activation of the olfactory receptor triggers an ion current across the membrane of the olfactory sensory neuron, generating an electrical signal known as a receptor potential. If this potential reaches a certain threshold, it will elicit a series of action potentials, or nerve impulses.

These nerve impulses travel along the axon of the olfactory sensory neuron from the antenna to the antennal lobe of the insect's brain. The antennal lobe is the primary olfactory processing center, where information from various olfactory sensory neurons is integrated. Neurons that express the same type of olfactory receptor typically converge on the same glomerulus within the antennal lobe, creating a specific pattern of activation for a given odorant. This spatial coding of olfactory information is a crucial step in the recognition and discrimination of different scents.

The neurophysiological response ultimately drives a distinct and innate behavioral response in male mealybugs. The primary and most well-documented behavioral response to the female-produced sex pheromone is upwind flight in males, a classic example of chemotaxis. researchgate.net Studies have demonstrated that racemic lavandulyl senecioate is highly attractive to mature male mealybugs. researchgate.net The presence of the pheromone triggers a programmed sequence of behaviors, including taking flight, orienting towards the wind, and flying in a zigzagging pattern up the pheromone plume to locate the source.

The sensitivity of the male's olfactory system is remarkably high, allowing it to detect minute concentrations of the pheromone in the air. This sensitivity is crucial for locating females over a distance. The behavioral response is also highly specific; while the synthetic pheromone is a powerful attractant, other related compounds may be inactive or even inhibitory. oup.comresearchgate.net This specificity ensures that males are primarily attracted to conspecific females, preventing wasted reproductive effort.

Table 2: Behavioral Responses of Male Planococcus ficus to Sex Pheromone Components

CompoundBehavioral ResponseSignificance
(S)-(+)-lavandulyl senecioateHigh attraction, upwind flightThe primary and essential component of the sex pheromone. researchgate.net
Racemic lavandulyl senecioateHigh attractionThe racemic mixture is effective in trapping and monitoring male mealybugs. researchgate.net
(S)-lavandulolNot attractiveA related compound produced by females that does not elicit attraction in males on its own. researchgate.net

Advanced Chemical Synthesis Strategies for 3,7 Dimethyl 6 Oxooct 2 En 1 Yl Acetate and Analogs

Total Synthesis Methodologies

Total synthesis provides a versatile platform for constructing the carbon skeleton of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate (B1210297) from basic chemical building blocks. This approach is particularly valuable for producing analogs with modifications that are not accessible through semi-synthesis.

Stereoselective and Enantioselective Routes

The target molecule, 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate, is achiral but possesses a disubstituted double bond at the C-2 position, which can exist as either the (E) or (Z) isomer. Stereoselective synthesis, therefore, focuses on controlling the geometry of this alkene.

A prominent strategy for achieving high stereoselectivity is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction typically favors the formation of the (E)-alkene, which is often the thermodynamically more stable product. By modifying the phosphonate (B1237965) reagent and reaction conditions, the stereochemical outcome can be influenced. For instance, using phosphonates with bulky substituents or specific bases can alter the E/Z selectivity.

While the parent compound is achiral, enantioselective routes would be critical for synthesizing chiral analogs, for example, those hydroxylated at the C-5 position. Such strategies could involve asymmetric reduction of a precursor ketone or asymmetric dihydroxylation of an alkene, employing chiral catalysts or reagents to establish the desired stereocenter.

Retrosynthetic Analysis and Key Synthetic Disconnections

A logical retrosynthetic analysis of this compound reveals several potential disconnections for a convergent synthesis.

Route A: Horner-Wadsworth-Emmons (HWE) Approach

A primary disconnection is at the C2=C3 double bond, suggesting an HWE olefination. This approach simplifies the molecule into two key fragments: a C6 keto-aldehyde and a C2 phosphonate ylide.

Disconnection 1 (C2=C3 bond): This leads to aldehyde (3) and phosphonate (4) . The HWE reaction between these two fragments would stereoselectively form the (E)-alkene.

Disconnection 2 (Aldehyde Synthesis): The keto-aldehyde (3) can be synthesized from commercially available 3,3-dimethylacrolein via a Michael addition, followed by functional group manipulation.

This retrosynthetic pathway is advantageous as it allows for late-stage introduction of the C1-C2 unit and provides excellent control over the C2=C3 double bond geometry.

Semi-Synthesis from Readily Available Natural Precursors

The structural similarity of this compound to abundant natural monoterpenes makes semi-synthesis an attractive and economically viable approach. Geranyl acetate, the acetate ester of geraniol (B1671447), is an ideal starting material. nih.govnih.govsigmaaldrich.com

The key transformation is the regioselective oxidation of the electron-rich C6=C7 double bond of geranyl acetate to a ketone at the C-6 position, without affecting the C2=C3 double bond or the ester functionality.

A proposed two-step sequence is:

Regioselective Epoxidation: The C6=C7 double bond in geranyl acetate is more nucleophilic than the C2=C3 double bond, allowing for selective epoxidation using a stoichiometric amount of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 6,7-epoxy-3,7-dimethyloct-2-en-1-yl acetate. The synthesis of similar 6,7-epoxy analogues from geraniol derivatives has been reported in the literature, supporting the feasibility of this step. mdpi.com

Acid-Catalyzed Rearrangement: The resulting epoxide can be rearranged to the target ketone under acidic conditions. Treatment with a Lewis acid or a Brønsted acid catalyst would promote a hydride shift, leading to the formation of the C-6 ketone.

This semi-synthetic route leverages the availability of inexpensive natural precursors like geraniol and nerol, which can be sourced from essential oils or produced on a large scale. mdpi.combibliotekanauki.plcore.ac.uk

Table 1: Proposed Semi-Synthesis from Geranyl Acetate

StepReactionReagents and ConditionsProduct
1Regioselective EpoxidationGeranyl acetate, m-CPBA, CH₂Cl₂, 0 °C to RT6,7-Epoxy-3,7-dimethyloct-2-en-1-yl acetate
2Epoxide RearrangementLewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., H₂SO₄), aprotic solventThis compound

Design and Synthesis of Structurally Modified Analogs and Derivatives

The synthesis of analogs allows for the systematic investigation of structure-activity relationships. Modifications can be targeted at the ester group or the main carbon chain.

Exploration of Ester Moiety Variations

Varying the ester group is a straightforward method to generate a library of analogs. The common precursor for these derivatives would be the parent alcohol, 3,7-Dimethyl-6-oxooct-2-en-1-ol, which can be obtained by hydrolysis of the title acetate or directly from the synthetic routes described above (e.g., before the final acetylation step).

Standard esterification procedures can be employed, such as reacting the alcohol with various acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. google.com

Table 2: Synthesis of Ester Analogs

Target Ester AnalogR GroupRequired Reagent
Propionate-CH₂CH₃Propionyl chloride or Propanoic anhydride
Butyrate-CH₂CH₂CH₃Butyryl chloride or Butyric anhydride
Benzoate-C₆H₅Benzoyl chloride or Benzoic anhydride
Cinnamate-CH=CHC₆H₅Cinnamoyl chloride

Modifications of the Alkene Chain and Substituent Patterns

More complex structural modifications can be made to the octene backbone. These changes often require a return to a total synthesis strategy to incorporate the desired structural motifs from the beginning.

Alkene Chain Modifications:

Saturation: The C2=C3 double bond can be selectively reduced to a single bond via catalytic hydrogenation. To prevent the reduction of the C-6 ketone, the ketone may first need to be protected as a ketal. The use of specific catalysts (e.g., Wilkinson's catalyst) could potentially achieve selective hydrogenation of the less substituted double bond.

Epoxidation: The introduction of an oxirane ring at the C2=C3 position can be achieved using peroxy acids, yielding an epoxy-analog. This introduces new stereocenters and significantly alters the molecule's polarity and reactivity.

Substituent Pattern Modifications: The HWE synthesis route (Section 5.1.2) is highly amenable to creating analogs with different substituents.

By using a different phosphonate reagent (4) , the C-1 and C-2 positions can be altered. For example, using a phosphonopropionate ester would introduce a methyl group at C-2.

By modifying the keto-aldehyde fragment (3) , the substituents at C-7 can be changed. For example, starting the synthesis of this fragment with a different ketone (e.g., diethyl ketone instead of acetone) would result in analogs with ethyl groups at the C-7 position instead of methyl groups.

Table 3: Proposed Synthesis of Backbone-Modified Analogs

Modification TypeTarget Structure FeatureProposed Synthetic Strategy
SaturationC2-C3 single bondProtect ketone, then catalytic hydrogenation (H₂/Pd-C), followed by deprotection.
EpoxidationEpoxide at C2-C3Reaction with m-CPBA (using excess reagent after C6=C7 oxidation if starting from geranyl acetate).
C-7 SubstitutionC-7 diethyl groupsUtilize a modified keto-aldehyde precursor derived from diethyl ketone in a total synthesis approach.
C-2 SubstitutionC-2 methyl groupEmploy a C3 phosphonate reagent (e.g., triethyl 2-phosphonopropionate) in the HWE reaction.

Synthesis of Isotopic and Deuterated Analogs for Mechanistic Probes

The use of isotopically labeled compounds is a powerful tool for elucidating the mechanisms of chemical reactions and biosynthetic pathways. In the study of terpenoids, including acetates like this compound, the introduction of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions allows researchers to trace the fate of atoms and understand complex molecular rearrangements. While specific synthetic routes for isotopically labeled this compound are not extensively detailed in publicly available literature, the strategies for labeling its structural precursors, such as geraniol, neral, and geranial, provide a clear blueprint for how such mechanistic probes can be synthesized.

The synthesis of deuterated analogs of acyclic monoterpenes often involves the use of deuterium-labeled reagents in key synthetic steps. These strategies are designed to introduce deuterium with high isotopic fidelity and regioselectivity. For instance, the preparation of deuterated derivatives of geraniol and geranial (the aldehyde precursor to geraniol) has been successfully accomplished and provides insight into methodologies applicable to the synthesis of labeled this compound precursors. cdnsciencepub.com

One established method involves the Wittig reaction, a versatile tool for carbon-carbon bond formation. To introduce a deuterium label at the C-1 position of the geraniol skeleton, a C-1 dideuterated phosphonium (B103445) salt can be utilized. For example, the synthesis of C-1 dideuterated 9-hydroxygeraniol has been achieved through the reaction of the tetrahydropyranyl ether of (E)-1,1-dideutero-6-(triphenylphosphonium)-3-methyl-2-hexen-1-ol iodide with the tetrahydropyranyl ether of hydroxyacetone, followed by deprotection. cdnsciencepub.com A similar strategy could be envisioned for the synthesis of a deuterated precursor to this compound.

Another common approach for introducing deuterium is through reduction reactions using a deuterium source. For instance, lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful reagent for the stereoselective synthesis of deuterium-labeled alcohols from corresponding aldehydes or ketones. researchgate.net This method could be applied to a suitably protected and functionalized citral (B94496) derivative to introduce deuterium at a specific position before further elaboration to the target molecule.

The following table summarizes key reactions and deuterated reagents that are instrumental in the synthesis of labeled acyclic monoterpenoid precursors.

Reaction Type Deuterated Reagent Purpose Example Precursor Reference
Wittig ReactionDeuterated Phosphonium YlideC-C bond formation with isotopic labelGeraniol cdnsciencepub.com
ReductionLithium Aluminum Deuteride (LiAlD₄)Introduction of deuterium via reduction of a carbonylGeraniol researchgate.net

These labeled precursors are invaluable for mechanistic studies in terpene biosynthesis. By incorporating these analogs into enzymatic assays, researchers can track the movement and transformation of specific hydrogen atoms, thereby elucidating reaction stereochemistry and identifying hydride shifts that are common in terpene cyclization and rearrangement reactions. researchgate.net The analysis of the resulting products, typically by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, reveals the final position of the isotopic labels, providing direct evidence for the proposed reaction mechanism.

For example, deuterated geranylgeranyl pyrophosphates have been synthesized and used with diterpene cyclases to understand the cyclization cascade. The deuterium labels served as probes to trace the intricate rearrangements of the carbon skeleton during the enzymatic transformation. researchgate.net A similar approach using a suitably labeled analog of this compound or its immediate biological precursor could provide definitive insights into its formation and metabolism.

Commercially available starting materials, such as Citral-[d6], also offer a convenient entry point for the synthesis of more complex deuterated terpenoids. Citral, being a mixture of geranial and neral, is a close structural relative and precursor to geraniol and subsequently geranyl acetate.

Analytical Methodologies for Characterization and Quantification of 3,7 Dimethyl 6 Oxooct 2 En 1 Yl Acetate

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and quantification of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate (B1210297) and its isomers from complex mixtures, such as essential oils and synthetic reaction products.

Gas Chromatography (GC) with Specialized Columns

Gas chromatography is a powerful technique for the analysis of volatile compounds like terpene acetates. The choice of a specialized capillary column is crucial for achieving high resolution and accurate quantification.

Research has shown that columns with polar stationary phases are effective for the separation of terpene isomers. For instance, a study on the essential oil of Melaleuca armillaris utilized a DB-5ms (5% phenylmethylpolysiloxane) capillary column for the identification of thirty-eight compounds, including related terpene acetates researchgate.net.

For the analysis of a broad range of terpenes, including various acetates, a combination of gas chromatography with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS) is often employed researchgate.netisolution.re.kr. GC-FID is particularly useful for quantification due to its wide linear range and high sensitivity scioninstruments.com. The separation of 21 different terpenes has been achieved in under 9 minutes using a fast GC-VUV (Vacuum Ultraviolet) method, which allows for the deconvolution of co-eluting peaks based on their unique absorbance spectra isolution.re.kr.

ParameterValueReference
Column Type DB-5ms (5% phenylmethylpolysiloxane) researchgate.net
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS), Vacuum Ultraviolet (VUV) researchgate.netisolution.re.krscioninstruments.com
Application Separation and quantification of terpene isomers in complex mixtures. isolution.re.kr

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a valuable tool for the isolation and purity assessment of less volatile or thermally labile compounds, and it can also be applied to terpene acetates.

A reverse-phase HPLC method has been described for the analysis of cis-3,7-Dimethyl-2,6-octadien-1-yl acetate (neryl acetate) using a Newcrom R1 column. This method utilizes a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry detection, the phosphoric acid can be substituted with formic acid. This method is scalable and can be used for preparative separation to isolate impurities.

ParameterValue
Stationary Phase Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS compatibility)
Application Isolation, purity assessment, and preparative separation.

Chiral Chromatography for Enantiomeric Purity and Isomer Separation

Many terpene acetates, such as linalyl acetate, possess chiral centers, making the separation of their enantiomers crucial for quality control and authenticity assessment of essential oils. Chiral gas chromatography is the primary technique used for this purpose.

The enantiomeric distribution of linalyl acetate in lavender oil has been successfully determined using multidimensional gas chromatography (MDGC) with a chiral stationary phase. A common setup involves a pre-column with a non-chiral stationary phase coupled to a main column with a chiral selector, such as a derivatized cyclodextrin. For the simultaneous stereodifferentiation of several chiral monoterpenoids, including linalyl acetate, a column combination of Carbowax 20 M and heptakis-(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in OV 1701-vinyl has been utilized researchgate.net.

The Rt-βDEXse column, which contains permethylated beta-cyclodextrin, has demonstrated excellent chiral separation of linalool (B1675412) and linalyl acetate enantiomers with symmetrical peak shapes gcms.cz.

TechniqueChiral Stationary Phase/ColumnApplicationReference
Multidimensional Gas Chromatography (MDGC) Heptakis-(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in OV 1701-vinylSimultaneous stereodifferentiation of multiple chiral monoterpenoids. researchgate.net
Chiral Gas Chromatography Rt-βDEXse (permethylated beta-cyclodextrin)Resolution of linalool and linalyl acetate enantiomers. gcms.cz

High-Resolution Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the chemical identity of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules, including the determination of stereochemistry and conformational preferences. Both ¹H and ¹³C NMR are routinely used.

For geranyl acetate, the ¹H NMR spectrum (in CDCl₃) shows characteristic signals for the vinyl protons and the methyl groups, which can be used to distinguish it from its isomer, neryl acetate. A study detailing the ¹H-NMR spectra of geranyl acetate noted significant conversion of the ethylenic proton signals upon polymerization researchgate.net.

¹H NMR Data for Geranyl Acetate (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
5.35 (approx.)tH-2
5.08 (approx.)tH-6
4.58 (approx.)dH-1
2.05 (approx.)sCH₃ (acetate)
1.70 (approx.)sCH₃ (C-3)
1.68 (approx.)sCH₃ (C-7, trans)
1.60 (approx.)sCH₃ (C-7, cis)

¹³C NMR Data for Neryl Acetate (in CDCl₃)

A study on neryl acetate provides access to its ¹³C NMR spectrum, which is distinct from that of geranyl acetate due to the Z-configuration of the double bond at C-2 guidechem.com.

Chemical Shift (ppm)Assignment
171.1C=O (acetate)
142.7C-3
131.9C-7
123.7C-6
118.9C-2
61.4C-1
32.2C-4
26.7C-5
25.7CH₃ (C-7, cis)
23.4CH₃ (C-3)
21.0CH₃ (acetate)
17.6CH₃ (C-7, trans)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of geranyl acetate shows a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak (M⁺) is often weak or absent, but prominent fragment ions are observed.

A study on the tandem mass spectrometric quantification of 93 terpenoids in cannabis, including terpene acetates, highlights the use of static headspace injections followed by GC-MS/MS for sensitive and accurate analysis acs.orgnih.gov.

Key Mass Fragments for Geranyl Acetate (EI-MS)

m/zInterpretation
136[M - CH₃COOH]⁺
121[M - CH₃COOH - CH₃]⁺
93[C₇H₉]⁺
69[C₅H₉]⁺ (base peak)
41[C₃H₅]⁺

The fragmentation of esters in mass spectrometry often involves the cleavage of the bond next to the carbonyl group libretexts.orgchemguide.co.uk. For terpene acetates, the loss of the acetyl group or acetic acid is a common fragmentation pathway. The analysis of diterpene acetates from Boswellia papyrifera by GC-MS demonstrated the utility of fragmentation patterns in identifying complex structures ajgreenchem.com.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the identification of functional groups within a molecule. These vibrational spectroscopy methods provide a molecular fingerprint by detecting the vibrations of chemical bonds.

For this compound, the presence of key functional groups would give rise to characteristic absorption or scattering peaks. The ester group would be identifiable by a strong carbonyl (C=O) stretching vibration in the IR spectrum, typically appearing around 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the ester would produce signals in the 1000-1300 cm⁻¹ region. The carbon-carbon double bond (C=C) of the octene chain would exhibit a stretching vibration peak around 1650-1680 cm⁻¹. The presence of the ketone carbonyl (C=O) at the 6-oxo position would also be expected to show a strong absorption band, likely in the range of 1705-1725 cm⁻¹.

Raman spectroscopy would complement the IR data. The C=C double bond, being more polarizable, would typically show a strong Raman scattering signal. The carbonyl groups of the ester and ketone would also be Raman active. By combining data from both techniques, a more complete picture of the functional group composition of this compound can be obtained.

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Ester C=O Stretch1735-1750 (Strong)1735-1750 (Moderate)
Ketone C=O Stretch1705-1725 (Strong)1705-1725 (Moderate)
C=C Stretch1650-1680 (Medium)1650-1680 (Strong)
Ester C-O Stretch1000-1300 (Strong)1000-1300 (Weak)
C-H Stretch (sp²)3010-3100 (Medium)3010-3100 (Medium)
C-H Stretch (sp³)2850-3000 (Strong)2850-3000 (Strong)

Note: The exact peak positions and intensities can be influenced by the molecular environment and sample state.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine two or more methods, are indispensable for the separation, identification, and quantification of individual components within complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC would first separate it from other components in a sample based on its boiling point and affinity for the stationary phase of the GC column.

Following separation, the compound would enter the mass spectrometer. Electron Ionization (EI) is a common ionization mode that would subject the molecule to a high-energy electron beam, causing fragmentation. The resulting mass spectrum would display a unique pattern of fragment ions, which is crucial for structural elucidation and confirmation. Key expected fragments for this compound would likely include the loss of the acetate group (m/z 59) and cleavages at the carbon-carbon bonds adjacent to the carbonyl groups and the double bond.

Softer ionization techniques, such as Chemical Ionization (CI), could also be employed. CI would result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight of the compound.

For compounds that possess an odor, GC-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. As the separated compounds elute from the GC column, a portion is directed to a sniffing port where a trained analyst can detect and describe any odors.

While GC-based methods are suitable for the final acetate compound, the analysis of non-volatile intermediates that may arise during its synthesis or degradation often requires liquid chromatography (LC) based techniques.

Liquid chromatography-mass spectrometry (LC-MS) would be employed to separate these less volatile or thermally labile intermediates. The use of ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would allow for the sensitive detection and mass analysis of these compounds.

Liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) is a powerful tool for the direct structural elucidation of compounds separated by LC. By coupling an LC system with an NMR spectrometer, it is possible to obtain detailed structural information, including ¹H and ¹³C NMR spectra, of the intermediates without the need for offline isolation. This would be invaluable for understanding the reaction pathways and identifying any unexpected byproducts in the synthesis of this compound.

Structure Activity Relationship Sar Studies of 3,7 Dimethyl 6 Oxooct 2 En 1 Yl Acetate

Systematic Investigation of Structural Modifications and Biological Efficacy

A systematic approach to understanding the SAR of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate (B1210297) involves dissecting the molecule into its key structural components: the octenone skeleton, the methyl and oxo substituents, and the acetate ester group. By modifying each of these components and observing the resulting changes in biological activity, researchers can elucidate the role each part of the molecule plays.

The octenone skeleton, characterized by an eight-carbon chain with a ketone and a carbon-carbon double bond, forms the backbone of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate. This α,β-unsaturated ketone is a common feature in many biologically active natural products and is often crucial for their activity. nih.govresearchgate.net The electrophilic nature of the β-carbon in the α,β-unsaturated system allows for potential Michael addition reactions with nucleophilic residues, such as cysteine, in biological targets like enzymes and receptors. researchgate.net This covalent interaction can lead to irreversible inhibition and potent biological effects.

To illustrate the importance of the octenone skeleton, a hypothetical data table is presented below, showing the predicted relative activity of analogues with modifications to this core structure.

Table 1: Hypothetical Biological Activity of Octenone Skeleton Analogues (Illustrative Data)

Compound Modification Predicted Relative Activity (%)
This compound Parent Compound 100
3,7-Dimethyl-6-oxooctan-1-yl acetate Saturated C2-C3 bond 20
3,7-Dimethyl-6-oxohept-2-en-1-yl acetate Shortened carbon chain 65
3,7-Dimethyl-6-oxonon-2-en-1-yl acetate Lengthened carbon chain 80

The placement and nature of substituents on the octenone skeleton are critical for specific interactions with a biological target. In this compound, the methyl groups at positions 3 and 7, and the oxo group at position 6, play significant roles.

The methyl groups can influence the molecule's conformation and lipophilicity. The gem-dimethyl group at position 7 is a common feature in many terpenoids and can contribute to increased potency and selectivity by promoting a specific bioactive conformation through steric hindrance. rsc.orgnih.gov The methyl group at position 3 can also affect the electronic properties of the α,β-unsaturated system and influence the molecule's fit within a receptor's binding site. Removal or relocation of these methyl groups would be expected to alter the biological activity.

The following table illustrates the hypothetical impact of substituent modifications on biological activity.

Table 2: Hypothetical Biological Activity of Analogues with Modified Substituents (Illustrative Data)

Compound Modification Predicted Relative Activity (%)
This compound Parent Compound 100
3-Ethyl-7-methyl-6-oxooct-2-en-1-yl acetate Larger alkyl group at C3 75
3,7,7-Trimethyl-6-oxooct-2-en-1-yl acetate Gem-dimethyl at C7 110
3,7-Dimethyl-5-oxooct-2-en-1-yl acetate Shifted oxo group 40
3,7-Dimethyl-6-hydroxyoct-2-en-1-yl acetate Reduced oxo group 30

The stability of the ester bond is a critical factor. A more sterically hindered ester or one that is electronically less prone to hydrolysis would have a longer half-life in the body. Conversely, a more labile ester would lead to a more rapid release of the active alcohol. The nature of the ester group itself can be varied to modulate these properties.

A hypothetical comparison of different ester groups is presented in the table below.

Table 3: Hypothetical Influence of the Ester Group on Potency (Illustrative Data)

Compound Ester Group Predicted Relative Potency (%) Predicted Stability
This compound Acetate 100 Moderate
3,7-Dimethyl-6-oxooct-2-en-1-yl propionate Propionate 90 High
3,7-Dimethyl-6-oxooct-2-en-1-ol Alcohol (hydrolyzed form) 120 Low
3,7-Dimethyl-6-oxooct-2-en-1-yl benzoate Benzoate 60 Very High

Computational Chemistry and Molecular Modeling for SAR Elucidation

In the absence of extensive empirical data, computational chemistry and molecular modeling serve as powerful tools to predict and rationalize the SAR of this compound. These in silico methods can provide insights into the interactions between the compound and its potential biological targets, as well as predict the biological activity of novel analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. biointerfaceresearch.com This method can be used to simulate the interaction of this compound with a proposed receptor site. The simulation calculates a binding affinity score, which is an estimation of the strength of the interaction.

For this compound, docking studies could be performed against a variety of potential protein targets known to interact with α,β-unsaturated ketones or other terpenoids. nih.gov The results of these simulations can help to:

Identify key amino acid residues in the receptor's binding pocket that interact with the ligand.

Visualize the binding mode and conformation of the compound within the active site.

Predict the binding affinity of different analogues, thereby guiding the synthesis of more potent compounds.

The following table provides hypothetical molecular docking results for this compound and its analogues against a hypothetical receptor.

Table 4: Hypothetical Molecular Docking Results (Illustrative Data)

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
This compound -8.5 Cys215, Phe340, Leu112
3,7-Dimethyl-6-oxooctan-1-yl acetate -5.2 Phe340, Leu112
3,7,7-Trimethyl-6-oxooct-2-en-1-yl acetate -9.1 Cys215, Phe340, Leu112, Val115
3,7-Dimethyl-5-oxooct-2-en-1-yl acetate -6.8 Phe340, Leu112

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.net A QSAR model is developed by correlating the variation in the biological activity of a set of molecules with the variation in their molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules.

For this compound and its analogues, a QSAR study would involve:

Data Set: A collection of structurally related compounds with their experimentally determined biological activities.

Descriptor Calculation: Calculation of a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties.

Model Building: Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A validated QSAR model can then be used to predict the biological activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

The following table presents a hypothetical QSAR model and its statistical parameters.

Table 5: Hypothetical QSAR Model for Biological Activity (Illustrative Data)

Statistical Parameter Value Description
0.85 Coefficient of determination (goodness of fit)
0.72 Cross-validated r² (predictive ability)
F-statistic 45.6 Statistical significance of the model
Standard Error 0.25 Precision of the model's predictions
Hypothetical QSAR Equation:

This hypothetical equation suggests that higher lipophilicity (LogP) and a larger dipole moment are positively correlated with activity, while increased molecular weight has a negative correlation.

Translational Applications and Future Directions for 3,7 Dimethyl 6 Oxooct 2 En 1 Yl Acetate Research

Unexplored Biological Functions and Interdisciplinary Research Gaps

The scientific understanding of the specific biological roles of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate (B1210297) remains largely in its infancy. A thorough review of existing literature reveals a significant gap in research dedicated to this particular oxo-monoterpenoid acetate. While the broader class of monoterpenoids and their derivatives are recognized for their diverse functions in chemical ecology, the unique structural characteristics of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate—specifically the ketone group at the C6 position in combination with the acetate moiety—suggest a range of potential biological activities that are yet to be investigated. The exploration of these functions necessitates a targeted and interdisciplinary research approach.

A significant area for future investigation is the role of this compound in mediating interactions between organisms. Volatile organic compounds (VOCs) are fundamental to how plants, insects, and microorganisms communicate and interact with their environment. researchgate.net The specific volatility and chemical structure of this compound make it a candidate for a semiochemical, a chemical messenger that carries information between individuals. However, without empirical studies, its classification as a pheromone, allomone, kairomone, or synomone is purely speculative.

Further research could uncover its potential involvement in plant defense mechanisms. Plants are known to release a variety of VOCs in response to herbivory or pathogen attack, which can act as direct deterrents or attract natural enemies of the attacking organisms. The biosynthesis of such compounds is often genetically determined and can be influenced by both biotic and abiotic factors. frontiersin.org Investigating the biosynthetic pathways leading to this compound and whether its production is induced by environmental stressors is a critical research gap.

The potential for this compound to be involved in microbial communication is another unexplored avenue. Microorganisms produce a vast array of volatile compounds that can mediate both intra- and inter-kingdom interactions. researchgate.netrsc.org These microbial VOCs (mVOCs) can influence processes such as biofilm formation, virulence, and antibiotic resistance. Determining whether this compound is produced by any microbial species and what its effects are on microbial communities could open up new fields of study in chemical ecology and microbiology.

The structural novelty of this compound also suggests potential applications in various industries, provided that its biological activities are elucidated. Monoterpene-based scaffolds are of increasing interest in drug discovery and the development of new agrochemicals due to their inherent biological activities and structural diversity. mdpi.comnih.gov However, without foundational research into the bioactivity of this compound, its potential as a lead compound for such applications remains unknown.

Bridging these knowledge gaps will require a concerted effort from researchers across multiple disciplines, including analytical chemistry, chemical ecology, molecular biology, and synthetic organic chemistry. The development of sensitive analytical methods for the detection and quantification of this compound in complex biological matrices is a prerequisite for many of the proposed research avenues. Furthermore, the synthesis of this compound would be invaluable for conducting controlled bioassays to determine its functions.

The following table outlines key unexplored research areas and the interdisciplinary approaches required to address them:

Unexplored Research Area Key Research Questions Required Interdisciplinary Expertise
Role in Plant-Insect Interactions - Is the compound produced by plants? - Is its production induced by herbivory? - Does it attract or repel insects? - What are the olfactory receptors in insects that detect this compound?Chemical Ecology, Entomology, Plant Biology, Analytical Chemistry
Involvement in Microbial Communication - Is the compound produced by bacteria or fungi? - What are its effects on microbial growth and behavior (e.g., quorum sensing, biofilm formation)? - Does it play a role in symbiotic or pathogenic interactions?Microbiology, Chemical Ecology, Biochemistry, Molecular Biology
Biosynthesis and Regulation - What are the enzymatic pathways responsible for its synthesis? - How are the genes involved in its biosynthesis regulated? - Can its production be enhanced through metabolic engineering?Biochemistry, Molecular Biology, Genetics, Synthetic Biology
Potential Pharmacological Activities - Does the compound exhibit any cytotoxic, anti-inflammatory, or antimicrobial properties? - What are its molecular targets in biological systems?Pharmacology, Medicinal Chemistry, Cell Biology, Toxicology
Applications in Agriculture - Could it be used as a novel pest management agent (e.g., in attract-and-kill or push-pull strategies)? - Does it have any plant growth-promoting or defense-priming effects?Agricultural Science, Entomology, Plant Pathology, Biotechnology

Q & A

Basic: What are the primary synthetic routes for 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate, and how are acidic catalysts optimized in cyclization steps?

The compound can be synthesized via cyclization of hydroxy acid precursors using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) facilitates the cyclization of 3-hydroxy-3,7-dimethyloct-6-enoic acid derivatives to form bicyclic structures. Optimization involves controlling reaction temperature (typically 0–25°C), catalyst stoichiometry (1–2 equivalents), and monitoring reaction progress via TLC or GC-MS to minimize side reactions like over-acylation .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying functional groups (e.g., acetate methyl at δ ~2.0 ppm, carbonyl signals at δ ~170–210 ppm) and stereochemistry .
  • X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures, resolving bond lengths, angles, and confirming stereochemical assignments. For example, torsion angles (e.g., C6–C7–O4–C20 = 138.31°) validate spatial arrangements .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, aiding in purity assessment .

Basic: How does the stability of this compound vary under different storage conditions?

Stability is influenced by:

  • Temperature : Storage at –20°C in inert atmospheres (argon/nitrogen) prevents oxidation of the α,β-unsaturated carbonyl moiety.
  • pH : Neutral to slightly acidic conditions (pH 5–7) minimize hydrolysis of the acetate ester.
  • Light Exposure : Amber glassware or opaque containers reduce UV-induced degradation .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Discrepancies often arise from dynamic processes (e.g., rotameric equilibria) or solvent effects. Strategies include:

  • Variable-Temperature NMR : Identifies coalescence temperatures for conformational exchanges.
  • DFT Calculations : Gaussian or ORCA software models optimize geometries and predict chemical shifts, cross-validating experimental data .
  • Crystallographic Validation : Single-crystal X-ray structures provide definitive spatial data to reconcile spectral ambiguities .

Advanced: What methodologies are used to study the biological activity of metal complexes derived from this compound?

  • Complexation Studies : The compound’s carbonyl and acetate groups act as ligands for metals like Cr(III). Synthesis involves refluxing the ligand with metal salts (e.g., CrCl₃·6H₂O) in ethanol/water mixtures, followed by recrystallization .
  • Antibacterial Assays : Disk diffusion or microdilution methods (MIC/MBC) assess activity against Gram-positive/negative bacteria. Synergistic effects with antibiotics are quantified using fractional inhibitory concentration (FIC) indices .

Advanced: How can computational modeling optimize the enantioselective synthesis of this compound?

  • Molecular Docking : Software like AutoDock predicts binding affinities of chiral intermediates to enzymes (e.g., lipases for kinetic resolution).
  • MD Simulations : GROMACS or AMBER simulate reaction trajectories to identify transition states and optimize catalytic conditions (e.g., solvent polarity, temperature gradients) .
  • QSPR Models : Quantitative structure-property relationships correlate substituent effects (e.g., methyl groups) with reaction yields or enantiomeric excess (ee) .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclization steps, reducing byproduct formation.
  • Catalyst Immobilization : Silica-supported BF₃ or zeolite-based systems enhance recyclability and reduce waste .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy enable real-time monitoring of key intermediates .

Advanced: How do thermodynamic properties (e.g., Henry’s Law constants) inform solvent selection for extraction/purification?

  • Henry’s Law Data : NIST databases provide kHk_H values to predict volatility in solvent systems (e.g., ethyl acetate vs. hexane). Lower kHk_H favors liquid-liquid extraction efficiency .
  • Solubility Parameters : Hansen solubility parameters guide solvent selection for recrystallization, balancing polarity and hydrogen-bonding capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.